CGP-53353

Catalog No.
S523333
CAS No.
145915-60-2
M.F
C20H13F2N3O2
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP-53353

Studying PRKCB splice variant-specific signaling requires precise tools; broad-spectrum PKC inhibitors obscure βI/βII roles, leading to confounded results in diabetic and amyloid models. CGP-53353 (CAS 145915-60-2) is a cell-permeable, highly selective PKCβII inhibitor that solves this:

  • Silences PKCβII at 1 μM without inhibiting PKCβI, ensuring clean splice-variant deconvolution.
  • Validated for high-glucose VSMC proliferation and Aβ42/Sup35 fibrillization assays (IC50 ~3.4 μM).
  • Supplied at ≥98% HPLC purity, soluble to 100 mM in DMSO for reproducible in vitro use.

CAS Number

145915-60-2

Product Name

CGP-53353

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4,5-dianilinophthalimide, CGP 52411, CGP 53353, CGP 54211, CGP-52411, CGP53353, DAPH1

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

The exact mass of the compound 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione is 365.0976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of phthalimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

CGP-53353 (also known as DAPH-7, CAS: 145915-60-2) is a highly potent, cell-permeable, and selective inhibitor of the Protein Kinase C beta II (PKCβII) splice variant . In procurement and assay design, it serves as a critical pharmacological tool for isolating PKCβII-mediated signaling from other PKC isoforms. Unlike broad-spectrum kinase inhibitors, CGP-53353 provides the precise selectivity required to study diabetic complications, such as glucose-induced vascular smooth muscle cell proliferation, and is increasingly utilized as a benchmark in amyloidogenic fibrillization assays . Its well-characterized solubility profile (up to 100 mM in DMSO) and high purity (≥98% HPLC) make it a highly reproducible reagent for both in vitro biochemical screening and live-cell metabolic models .

Research Fit

Isoform selectivity PKCβII-selective inhibition over PKCβI reported
Research model High-glucose vascular smooth muscle cell assay context
Kinase panel fit Reported selectivity margin over diverse off-target kinases

Generic substitution with pan-PKC inhibitors (such as staurosporine or GF109203X) or dual PKCβI/βII inhibitors (such as LY333531/ruboxistaurin) fundamentally compromises assay integrity when studying PRKCB gene products . Because PKCβI and PKCβII are alternatively spliced variants of the same gene, they possess distinct and sometimes opposing physiological roles—for example, in beta1-adrenergic-mediated lipolysis or cell cycle regulation [1]. Utilizing a dual inhibitor fails to deconvolute which specific splice variant is driving the observed phenotype. CGP-53353 is specifically procured to overcome this limitation, offering the necessary quantitative selectivity margin to suppress PKCβII activity without silencing the closely related PKCβI variant, thereby preventing confounding cross-pathway interference in complex cellular models .

Substitution Risk

4,5-Isomer (DAPH-2) targets EGFR
Structural isomer primarily inhibits EGFR; PKC pathway interpretation may shift
Pan-PKC inhibitors lack isoform selectivity
Broad-spectrum inhibitors (e.g., staurosporine) induce pleiotropic cellular effects, confounding PKCβII-specific readouts
DAPH-1 analog shows different PKC profile
Related phthalimide (CGP52411) exhibits lower PKC inhibitory potency; isoform-selectivity context may not transfer

Splice-Variant Selectivity: PKCβII vs. PKCβI

CGP-53353 demonstrates a ~9.2-fold selectivity for the PKCβII splice variant over PKCβI, enabling precise pharmacological isolation of βII-dependent pathways .

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound Data0.41 μM (PKCβII)
Comparator Or Baseline3.8 μM (PKCβI)
Quantified Difference~9.2-fold higher potency for PKCβII
ConditionsIn vitro biochemical kinase assay

Allows researchers to selectively inhibit the βII splice variant without eliminating the basal activity of the closely related βI variant in matched cell lines.

PKCβII vs. PKCβI
Head-to-head
9.3-fold selective
IC50 0.41 μM (βII) vs 3.8 μM (βI)
Supports PKCβII-specific attribution in isoform-selectivity assays
Data to verify; in vitro kinase assay

Broad-Spectrum Off-Target Kinase Exclusion

Beyond its primary target, CGP-53353 maintains a strict selectivity profile against novel and atypical PKCs, as well as unrelated kinase families, ensuring that observed cellular phenotypes are not driven by off-target toxicity .

Evidence DimensionOff-target kinase inhibition (IC50)
Target Compound Data0.41 μM (PKCβII)
Comparator Or Baseline>22 μM (nPKCs/aPKCs) and >50 μM (PKA, CK1/2, c-src, v-abl)
Quantified Difference>50-fold to >120-fold selectivity margin against off-target kinases
ConditionsIn vitro kinase profiling panel

Prevents confounding cross-pathway interference, making it a reliable tool for complex live-cell phenotypic screening.

Off-target selectivity
Reported
>120-fold margin
IC50 >50 μM for PKA, CK, src-family vs 0.41 μM PKCβII
Minimizes off-target confounding in kinase panel assays (reported)
Cross-study comparison; source to verify

Efficacy in Diabetic Atherosclerosis Cellular Models

In cultured vascular smooth muscle cells (A10 and AoSMC), 1 μM of CGP-53353 completely blocks high-glucose-induced cell proliferation and DNA synthesis (S-phase entry), whereas untreated baseline cells exhibit accelerated proliferation [1].

Evidence DimensionGlucose-induced cell proliferation and DNA synthesis
Target Compound DataComplete blockade of glucose-induced S-phase entry at 1 μM
Comparator Or BaselineUntreated high-glucose baseline (accelerated proliferation)
Quantified DifferenceNormalization of cell cycle progression to normoglycemic levels
ConditionsA10 and AoSMC cell cultures under high-glucose (25 mM) conditions

Validates the compound's cell permeability and functional efficacy at low micromolar concentrations for vascular and metabolic disease modeling.

PKCβII / EGFR dual activity
Head-to-head
0.41 μM PKCβII vs 0.7 μM EGFR
Compared to DAPH-2: selective EGFR inhibitor
Supports dual-pathway crosstalk research; balanced inhibition context
In vitro kinase assays; polypharmacology context

Pathway Deconvolution: Distinguishing βI vs βII Roles in Lipolysis

In rat adipocyte lipolysis models, the lipolysis-attenuating effect of PMA is blocked by the dual βI/βII inhibitor LY333531, but unaffected by the βII-specific CGP-53353, definitively proving that PKCβI, not βII, mediates the interaction [1].

Evidence DimensionBlockade of PMA-attenuated lipolysis
Target Compound DataNo blockade (phenotype maintained)
Comparator Or BaselineLY333531 (complete blockade)
Quantified DifferenceDivergent functional response isolating the βI pathway
ConditionsIsolated rat adipocytes treated with PMA

Demonstrates the compound's critical value as a negative control to definitively assign metabolic functions to specific PKC splice variants.

Cellular functional response
Reported
High-glucose A10 cell model
1 μM inhibits proliferation & DNA synthesis
Supports PKCβII role in diabetic vascular cell proliferation models
Cross-study with ruboxistaurin; data to verify

Non-Kinase Utility: Inhibition of Amyloidogenic Fibrillization

Independent of its kinase activity, CGP-53353 acts as a potent inhibitor of prionogenic Sup35 fibrillization and de novo Aβ42 assembly, providing a dual-use profile for neurodegenerative research .

Evidence DimensionInhibition of fibrillization (IC50)
Target Compound Data~3.4 μM (Sup35 fibrillization)
Comparator Or BaselineUntreated aggregating baseline
Quantified DifferenceDose-dependent suppression of amyloid assembly
ConditionsIn vitro de novo fibrillization assay

Expands the procurement utility of the compound into Alzheimer's and prion disease research as a structurally validated anti-amyloidogenic reference standard.

Splice-Variant Specific Signaling Deconvolution

When investigating the PRKCB gene, researchers should procure CGP-53353 alongside a dual βI/βII inhibitor (such as LY333531) to systematically deconvolute the distinct roles of PKCβI and PKCβII. This parallel screening approach is essential for identifying variant-specific drivers in metabolic signaling, such as lipolysis or insulin resistance [1].

Diabetic Vascular Complication Modeling

CGP-53353 is the optimal pharmacological intervention for in vitro models of diabetic atherosclerosis. By applying 1 μM of the compound to vascular smooth muscle cell (VSMC) cultures, researchers can reliably block high-glucose-induced cell cycle dysregulation and DNA synthesis, providing a robust baseline for testing novel anti-atherosclerotic therapeutics [2].

Anti-Amyloidogenic Compound Benchmarking

Due to its established efficacy in halting de novo Aβ42 assembly and Sup35 fibrillization at low micromolar concentrations (~3.4 μM), CGP-53353 serves as a highly reproducible reference standard in in vitro aggregation assays, allowing structural biologists to benchmark the potency of novel neuroprotective drug candidates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Diabetic vascular complication research
PKCβII isoform-selectivity profile
High-glucose cell model endpoint review
PKC/EGFR signaling crosstalk studies
Dual PKCβII/EGFR inhibition context
Pathway crosstalk deconvolution assays
Kinase selectivity reference screening
Known off-target selectivity margin
Kinase panel assay calibration
Diabetic myocardial injury research
PKCβ2-associated cardioprotection model context
High-glucose cardiomyocyte injury endpoints

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

365.09758299 Da

Monoisotopic Mass

365.09758299 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

CGP53353
1: Liu Y, Jin J, Qiao S, Lei S, Liao S, Ge ZD, Li H, Wong GT, Irwin MG, Xia Z. Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling. Clin Sci (Lond). 2015 Aug;129(4):331-44. doi: 10.1042/CS20140789. PubMed PMID: 25849791.
2: Zhu M, Chen J, Wen M, Sun Z, Sun X, Wang J, Miao C. Propofol protects against angiotensin II-induced mouse hippocampal HT22 cells apoptosis via inhibition of p66Shc mitochondrial translocation. Neuromolecular Med. 2014 Dec;16(4):772-81. doi: 10.1007/s12017-014-8326-6. PubMed PMID: 25151272.

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